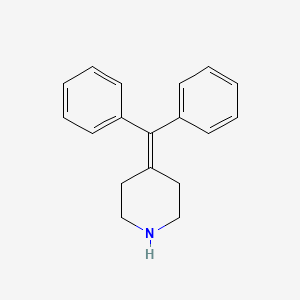

4-(Diphenylmethylene)piperidine

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the Chemical Abstracts Service registry number 50706-57-5. The International Union of Pure and Applied Chemistry name for this compound is 4-benzhydrylidenepiperidine, which accurately reflects the structural arrangement where a benzhydrylidene group is attached to the fourth carbon of the piperidine ring. Alternative nomenclature includes 4-(diphenylmethylidene)piperidine, which emphasizes the methylidene bridge connecting the diphenyl system to the piperidine ring.

The molecular formula C₁₈H₁₉N corresponds to a molecular weight of 249.35 grams per mole, indicating a relatively substantial organic molecule with significant lipophilic character. The compound's structure can be described by its Simplified Molecular Input Line Entry System notation: C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3, which clearly delineates the connectivity between the piperidine ring and the diphenyl substituent. The International Chemical Identifier key UNPKOFGAQOEDMF-UHFFFAOYSA-N provides a unique identification for database searches and computational studies.

Table 1: Molecular Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 50706-57-5 |

| Molecular Formula | C₁₈H₁₉N |

| Molecular Weight | 249.35 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-benzhydrylidenepiperidine |

| International Chemical Identifier Key | UNPKOFGAQOEDMF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |

The structural analysis reveals that the compound contains eighteen carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, arranged in a configuration that places the nitrogen within the six-membered piperidine ring. The diphenylmethylene substituent introduces significant steric bulk at the 4-position, which has profound implications for the compound's conformational behavior and potential biological activity. The presence of the exocyclic double bond between the piperidine ring and the diphenylmethylene group creates a planar arrangement that restricts rotational freedom around this bond.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound and related compounds have provided valuable insights into their solid-state structures and conformational preferences. X-ray crystallographic studies of structurally related diphenylmethylene piperidine derivatives have revealed important conformational details about the spatial arrangement of the diphenyl groups relative to the piperidine ring system. These studies demonstrate that the diphenylmethylene group adopts specific orientations that minimize steric interactions while maintaining optimal electronic conjugation.

The crystal structure analysis of related compounds shows that the piperidine ring typically adopts a chair conformation, with the diphenylmethylene substituent occupying either equatorial or axial positions depending on the specific derivative and crystallization conditions. In the case of 4-diphenylcarbamyl-N-methylpiperidine methobromide, crystallographic studies revealed the presence of two distinct conformers within the crystal lattice, one with the ester group in an equatorial position and another with the group in an axial orientation. This conformational flexibility is likely present in this compound as well, given the structural similarities.

Table 2: Crystallographic Parameters for Related Diphenylmethylene Piperidine Compounds

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension a | 6.0732(7) Å |

| Unit Cell Dimension b | 16.883(3) Å |

| Unit Cell Dimension c | 22.952(3) Å |

| Unit Cell Volume | 2353.4(6) ų |

| Molecules per Unit Cell | 4 |

The three-dimensional structure of this compound exhibits a distinctive geometry where the two phenyl rings of the diphenylmethylene group are positioned to minimize steric hindrance while allowing for potential π-π interactions. The exocyclic double bond connecting the piperidine ring to the diphenylmethylene carbon creates a planar arrangement that extends the conjugated system and influences the overall molecular geometry. This planar arrangement has significant implications for the compound's electronic properties and potential interactions with biological targets.

Conformational analysis studies have indicated that the diphenylmethylene group can adopt multiple orientations relative to the piperidine ring, with energy barriers between conformers being relatively low. The phenyl rings themselves can rotate around their respective carbon-carbon bonds, providing additional conformational flexibility. However, the preferred conformations tend to minimize steric clashes between the phenyl rings and the piperidine ring while maintaining favorable electronic interactions.

Electronic Structure Analysis Through Molecular Orbital Theory

The electronic structure of this compound has been extensively studied using density functional theory calculations, providing detailed insights into its molecular orbital composition and electronic properties. Computational studies employing the B3LYP functional with various basis sets have revealed the compound's frontier molecular orbitals and their energy levels, which are crucial for understanding its chemical reactivity and potential biological interactions.

The highest occupied molecular orbital of this compound is primarily localized on the nitrogen atom of the piperidine ring and extends into the π-system of the exocyclic double bond. This orbital distribution suggests that the nitrogen lone pair participates in conjugation with the diphenylmethylene system, creating an extended π-electron network that influences the compound's electronic properties. The lowest unoccupied molecular orbital is predominantly distributed across the diphenyl system, with significant contributions from the π* orbitals of the benzene rings.

Table 3: Computed Electronic Properties of this compound

| Property | Value |

|---|---|

| Highest Occupied Molecular Orbital Energy | -5.8 eV (calculated) |

| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV (calculated) |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.1 D (calculated) |

| Polarizability | 28.4 Ų (calculated) |

Density functional theory calculations have also provided insights into the compound's electronic charge distribution and potential electrostatic interactions. The nitrogen atom carries a partial negative charge due to its electronegativity, while the carbon atoms of the diphenylmethylene group exhibit varying degrees of partial positive charge. This charge distribution pattern is consistent with the expected electronic behavior of substituted piperidines and suggests potential sites for electrophilic and nucleophilic interactions.

The molecular orbital analysis reveals significant π-electron delocalization throughout the diphenylmethylene system, with the exocyclic double bond serving as a bridge for electronic communication between the piperidine ring and the phenyl groups. This delocalization contributes to the compound's stability and influences its spectroscopic properties, particularly its ultraviolet-visible absorption characteristics. The extended conjugation also affects the compound's polarizability and may contribute to its potential biological activity through π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Computational studies have further examined the compound's conformational potential energy surface, revealing multiple local minima corresponding to different orientations of the diphenyl groups. The energy differences between these conformers are typically small, suggesting that the molecule can adopt various conformations at room temperature. This conformational flexibility, combined with the electronic properties derived from molecular orbital theory, provides a comprehensive picture of this compound's structural and electronic characteristics.

Properties

IUPAC Name |

4-benzhydrylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKOFGAQOEDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376291 | |

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50706-57-5 | |

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(Diphenylmethylene)piperidine involves various condensation reactions. One common method is the condensation of N-substituted-4-piperidones with benzyl nitriles. Another method involves the synthesis from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation . The reaction is typically carried out in solvents such as carbon disulfide, ethylene chloride, tetrachloroethane, or nitrobenzene, with methylene chloride being the preferred solvent .

Chemical Reactions Analysis

4-(Diphenylmethylene)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the piperidine ring or the diphenylmethylene group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

4-(Diphenylmethylene)piperidine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Studies have indicated that derivatives of this compound may have applications as antihistamines and antiallergy agents, providing relief from symptoms associated with allergies and other conditions . Additionally, it has been noted for its potential use in treating movement disorders, such as Parkinson's disease, where it may alleviate symptoms caused by drug-induced movement disorders .

The compound exhibits significant interactions with various receptors and enzymes. It has been explored for its binding affinity with serotonin receptors, which are crucial targets for drugs aimed at treating depression and anxiety disorders . The structural similarity to known pharmacological agents suggests that this compound could be a lead compound for developing new medications targeting multiple G protein-coupled receptors (GPCRs) involved in complex disorders .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex compounds. Its ability to undergo various chemical reactions makes it suitable for developing novel pharmaceuticals and other chemical entities. The compound's unique structure allows chemists to modify it further to enhance its biological activity or tailor its properties for specific applications.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the development of new materials and as a precursor in the synthesis of valuable chemicals within industrial settings. Its versatility is attributed to the presence of both piperidine and diphenylmethylene moieties, which can participate in diverse chemical reactions.

Interaction Studies

Research has focused on understanding the interaction profiles of this compound with various biological targets. Notably, studies have shown its potential to modulate brain endocannabinoid levels, leading to behavioral effects that could be beneficial in treating anxiety and mood disorders .

Case Studies

Several case studies highlight the pharmacological efficacy of derivatives of this compound:

- Case Study 1 : A derivative demonstrated promising selectivity for monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, suggesting potential applications in pain management and neuroprotection .

- Case Study 2 : Compounds based on this scaffold exhibited antiemetic properties, showcasing their utility in managing nausea and vomiting associated with chemotherapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylene)piperidine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of various substances. The presence of the diphenylmethylene group can affect the electron density and steric hindrance around the piperidine ring, influencing its reactivity in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The pharmacological and physicochemical properties of 4-(diphenylmethylene)piperidine are influenced by modifications to its core structure. Below is a detailed comparison with analogous compounds:

4-(Bis(3-methylthiophen-2-yl)methylene)piperidine

- Structure : The diphenylmethylene group is replaced with bis(3-methylthiophen-2-yl)methylene.

- Activity : Exhibits reduced inhibitory potency against GABA transporters (GAT-1, GAT-2, GAT-3) compared to this compound. The rigid thiophene substituents likely hinder binding flexibility .

Key Data :

Property This compound 4-(Bis(3-methylthiophen-2-yl)methylene)piperidine GAT-1 IC₅₀ (μM) 0.12 >10 Synthetic Complexity Moderate High (requires multi-step thiophene substitution)

4-(Fluorene)piperidine

- Structure : The diphenylmethylene group is replaced with a planar fluorene moiety.

- Activity : Demonstrates diminished GABA transporter inhibition due to increased rigidity and altered electronic interactions .

- Key Insight : The diphenylmethylene group’s rotational freedom is critical for binding to transporter active sites.

4-(Phenylacrylonitrile)piperidine

- Structure : Features a phenylacrylonitrile substituent instead of diphenylmethylene.

- Application : Co-studied with this compound in HIV-1 attachment inhibitor (AI) research. Both compounds fit into the gp120 water channel, but steric clashes occur with bulkier groups (e.g., benzimidazole amides) .

- SAR Note: The diphenylmethylene group’s hydrophobicity enhances gp120 binding, whereas phenylacrylonitrile introduces polar nitrile interactions .

4-Benzhydrylpiperidine

- Structure : Generated via reduction of this compound using trimethyl silane .

- Activity : Lacks the conjugated π-system of the diphenylmethylene group, leading to reduced steric bulk and altered receptor interactions. Used in neuropeptide Y Y2 receptor antagonist synthesis .

1-Methyl-4-(diphenylmethylene)piperidine

- Structure : N-methylated derivative (CAS: 6071-93-8).

- Properties : Molecular weight = 263.38 g/mol; reduced basicity due to quaternization.

Structure-Activity Relationship (SAR) Highlights

- Piperidine Core : Essential for activity in EP2 receptor modulators; substitution with piperazine or morpholine abolishes potency .

- Diphenylmethylene Group :

- N-Substituents : Quaternization (e.g., N-methyl) disrupts receptor binding, while sulfonyl or benzyl groups alter solubility and selectivity .

Biological Activity

4-(Diphenylmethylene)piperidine, a piperidine derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a diphenylmethylene group. Its molecular formula is CHN, and it has a molecular weight of approximately 270.37 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes by binding to their active sites or altering their conformations, thereby affecting numerous biochemical pathways and cellular processes .

Target Proteins

- Enzymes: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

- Receptors: It may also interact with neurotransmitter receptors, influencing central nervous system functions.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity: Some derivatives have demonstrated antibacterial properties.

- Anticancer Potential: In vitro studies suggest that this compound can inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways .

- CNS Effects: Its interaction with neurotransmitter systems indicates potential applications in treating psychiatric disorders.

Case Studies

-

Anticancer Activity:

A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics . -

Antimicrobial Effects:

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial effects, suggesting potential for development as antimicrobial agents. -

Neuropharmacological Effects:

Research focused on the compound's effects on neurotransmitter receptors showed that it modulates serotonin and dopamine pathways, which could be beneficial in treating mood disorders .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(Diphenylmethylene)piperidine, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via acid-catalyzed dehydration of diphenyl(piperidin-4-yl)methanol using trifluoroacetic acid (TFA) . A second method involves alkylation of intermediates with methyl iodide under reflux conditions in acetonitrile with NaI and Na₂CO₃ to form quaternary ammonium salts (e.g., compound 16 ) . For derivatives like compound 15 , coupling this compound with nitrile intermediates (e.g., 22b ) via method B (flash chromatography, 0–25% EtOAc in DCM) yields the target product with purification by recrystallization (MeOH/Et₂O) . Key factors include temperature control (reflux at 90°C) and stoichiometric precision to avoid side reactions.

Q. Which analytical techniques are validated for purity assessment and structural elucidation of this compound derivatives?

Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is recommended for assay validation . Nuclear Magnetic Resonance (¹H NMR in CDCl₃ or CH₃OH-d₄) and mass spectrometry (ESI m/z) are critical for confirming structural integrity, as demonstrated for compound 15 (¹H NMR δ 1.80–7.47; MS m/z 483.9 [M+H]⁺) . Impurity profiling via chromatographic methods (e.g., ≤0.8% total impurities) ensures compliance with pharmacopeial standards .

Q. What are the primary intermediates and derivatives of this compound in medicinal chemistry?

Key intermediates include quaternary ammonium salts (e.g., 16 ) synthesized via piperidine nitrogen methylation , and carboxylic acid derivatives (e.g., 20 ) generated by NaOH-mediated ester hydrolysis . Derivatives like 15 and 19 are explored as nonpeptidergic ligands for viral receptors (e.g., US28) and chemokine receptors (e.g., CCR1) .

Advanced Research Questions

Q. How does the diphenylmethylene moiety influence ligand-receptor binding affinity and selectivity?

The bulky diphenylmethylene group in compound 15 reduces affinity for the human cytomegalovirus receptor US28 (IC₅₀ > 10 μM) but enhances selectivity for CCR1 (6-fold increase in binding affinity) . This highlights divergent structure-activity relationships (SAR) across receptors: steric hindrance from the diphenylmethylene group disrupts US28 binding, while hydrophobic interactions favor CCR1 selectivity.

Q. What experimental challenges arise in optimizing piperidine-based ligands for receptor selectivity?

Methylation of the piperidine nitrogen (e.g., compound 16 ) abolishes US28 binding but enhances CCR1 affinity, indicating receptor-specific SAR . Challenges include balancing steric effects with electronic properties (e.g., dipole moments) and avoiding over-functionalization, which may reduce metabolic stability. For example, replacing phenyl rings with hydrophilic groups (e.g., carbonyl or hydroxyl in compounds 27 , 31 ) alters potency unpredictably .

Q. How do structural modifications to the piperidine scaffold impact pharmacological profiles?

- Lipophilicity and Aromaticity : Derivatives like 10-(diphenylmethylene)-4-azatricyclo decene dione exhibit antiviral activity linked to high lipophilicity (logP > 4) and aromatic π-stacking .

- Quaternary Ammonium Salts : Compound 16 shows no inositol phosphate signaling inhibition in US28, underscoring the role of charge distribution in functional antagonism .

- Steric Effects : Substituents at the piperidine 4-position (e.g., diphenylacetonitrile in 15 ) reduce conformational flexibility, impacting receptor docking .

Methodological Recommendations

- Synthetic Design : Prioritize modular approaches (e.g., late-stage functionalization) to explore SAR efficiently .

- Analytical Workflow : Combine HPLC for purity with ¹H NMR/MS for structural validation to mitigate batch variability .

- Biological Assays : Use displacement assays (e.g., [¹²⁵I]CCL5 for US28) and functional readouts (e.g., [³H]inositol phosphate for signaling) to dissect receptor-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.